Methyl 5-fluoropyrimidine-2-carboxylate

Lipophilicity Drug-likeness Physicochemical Properties

In kinase inhibitor SAR, positional isomer impurities in fluorinated pyrimidine building blocks derail cross-coupling efficiency and target binding. Methyl 5-fluoropyrimidine-2-carboxylate delivers precise 5-fluoro substitution for reliable synthetic outcomes. • Privileged 5-fluoro motif for ATP-binding pocket engagement; cited in J&J & Merck kinase inhibitor patents • XLogP3 = -0.6, TPSA 52.1 Ų for optimized ADME; methyl ester enables prodrug permeability • Versatile 2-carboxylate handle for amide coupling and heterocycle diversification Supplied ≥97% purity with full COA/MSDS. Standard global shipping.

Molecular Formula C6H5FN2O2
Molecular Weight 156.116
CAS No. 1227575-47-4
Cat. No. B594291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoropyrimidine-2-carboxylate
CAS1227575-47-4
Molecular FormulaC6H5FN2O2
Molecular Weight156.116
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=N1)F
InChIInChI=1S/C6H5FN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3
InChIKeyBAWZGVWTHJYDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoropyrimidine-2-carboxylate Overview


Methyl 5-fluoropyrimidine-2-carboxylate (CAS 1227575-47-4), also known as 5-fluoro-pyrimidine-2-carboxylic acid methyl ester, is a fluorinated heterocyclic building block belonging to the pyrimidinecarboxylate class [1]. Characterized by a 5-fluoro substitution on the pyrimidine ring and a methyl ester group at the 2-position, it possesses a molecular weight of 156.11 g/mol and a calculated partition coefficient (XLogP3) of -0.6 [2]. This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry , with reported involvement in patent literature from major pharmaceutical companies for the development of therapeutic agents [3].

Building Block Fluorinated pyrimidine core for medicinal chemistry synthesis
Handle Methyl ester at 2-position enables amide formation and further derivatization
Context Reported in patent literature for kinase inhibitor and APJ-targeted programs

Structural Specificity of Methyl 5-fluoropyrimidine-2-carboxylate


The specific substitution pattern of fluorine and the ester group on the pyrimidine ring critically dictates reactivity, physicochemical properties, and ultimately the biological outcome of the final molecule. Simple substitution with a positional isomer, such as Methyl 2-fluoropyrimidine-5-carboxylate (CAS 1785581-61-4) , or an analog with a different halogen, like Methyl 5-bromopyrimidine-2-carboxylate (CAS 89581-38-4) , will alter the electronic distribution and steric profile of the core. This can lead to failed cross-coupling reactions, altered hydrogen-bonding capacity, and divergent metabolic stability or target binding affinity in downstream drug candidates [1]. Therefore, procurement of the precise building block is not a commodity decision but a strategic one for maintaining synthetic route fidelity and SAR integrity [2].

! Positional isomer (2-fluoro) may shift electronic distribution and alter cross-coupling efficiency.
! Halogen swap (5-Br analog) can change lipophilicity and downstream interaction profiles compared to the 5-fluoro motif.
! Des-fluoro analog lacks an HBA site contributed by fluorine, potentially affecting molecular recognition context.

Methyl 5-fluoropyrimidine-2-carboxylate: Comparative Evidence


Lipophilicity vs. Des-Fluoro and Bromo Analogs

Methyl 5-fluoropyrimidine-2-carboxylate exhibits a computed XLogP3 value of -0.6 [1], which is distinct from related analogs. Its des-fluoro analog, Methyl pyrimidine-2-carboxylate (CAS 34253-03-7), has a higher XLogP3 of -0.1 [2], while the 5-bromo analog, Methyl 5-bromopyrimidine-2-carboxylate (CAS 89581-38-4), is significantly more lipophilic with an XLogP3 of 0.6 [3]. This intermediate lipophilicity, conferred by the fluorine atom, can be a critical determinant in balancing membrane permeability with aqueous solubility in drug design.

Lipophilicity (XLogP3)
Reported
Target: -0.6
Des-F: -0.1 | 5-Br: 0.6
Δ -0.5 / -1.2 log units
Intermediate logP may support ADME tuning in lead optimization.
PubChem computed values, XLogP3 algorithm
Lipophilicity Drug-likeness Physicochemical Properties SAR

TPSA: Ester vs. Free Acid

The target compound has a Topological Polar Surface Area (TPSA) of 52.1 Ų [1]. In contrast, the free acid derivative, 5-Fluoropyrimidine-2-carboxylic acid (CAS 1196151-51-5), has a larger TPSA of 63.1 Ų due to the free carboxyl group [2]. The methyl ester prodrug strategy, as exemplified by this compound, effectively reduces TPSA by 11 Ų.

TPSA
Reported
Ester: 52.1 Ų
Free acid: 63.1 Ų
Δ -11.0 Ų
Ester reduces TPSA, may support permeability assessment.
Prodrug context; computed TPSA values
Polar Surface Area Permeability Drug Design Prodrug

Hydrogen Bond Acceptor Count: Isomer Comparison

Methyl 5-fluoropyrimidine-2-carboxylate possesses 5 hydrogen bond acceptor (HBA) sites [1]. This count is equivalent to its positional isomer, Methyl 2-fluoropyrimidine-5-carboxylate (CAS 1785581-61-4) , but differs from other analogs like Methyl 4-fluoropyrimidine-2-carboxylate (CAS 1806489-74-6) , which has the same number of HBA atoms but a different spatial arrangement that can affect binding. It contrasts with the des-fluoro analog, Methyl pyrimidine-2-carboxylate (CAS 34253-03-7), which has 4 HBA sites [2].

HBA Count
Class-level
Target: 5 HBA
Des-F: 4 HBA
+1 (fluorine contribution)
Extra fluorine HBA may assist molecular recognition studies.
Positional isomer also has 5 HBA; spatial arrangement differs
Hydrogen Bonding Target Engagement Solubility SAR

Methyl 5-fluoropyrimidine-2-carboxylate Applications


Kinase Inhibitor Synthesis

This building block is a key intermediate for constructing 5-fluoropyrimidine cores found in numerous kinase inhibitors. Its use is documented in patents assigned to major pharmaceutical companies like Johnson & Johnson and Merck for developing novel therapeutics [1]. The specific 5-fluoro substitution pattern is a privileged motif for engaging the ATP-binding pocket of kinases, and the 2-carboxylate ester provides a versatile handle for further derivatization, such as amide bond formation or conversion to other functional groups.

Prodrug Strategy for ADME Optimization

The compound's quantifiably intermediate lipophilicity (XLogP3 = -0.6) and reduced TPSA (52.1 Ų) compared to its free acid counterpart make it an ideal candidate for optimizing the ADME profile of a lead series [2]. As a methyl ester, it can serve as a prodrug, enhancing cell permeability and oral absorption before being hydrolyzed in vivo to the active carboxylic acid. Simultaneously, the fluorine atom acts as a metabolically stable bioisostere for hydrogen, improving metabolic stability compared to non-fluorinated analogs [3].

5-Fluoro Substitution in SAR Studies

This compound is essential for structure-activity relationship (SAR) campaigns designed to probe the effect of fluorine substitution at the 5-position of the pyrimidine ring. By comparing the activity of molecules derived from this building block against those made from its des-fluoro analog (Methyl pyrimidine-2-carboxylate) or 5-bromo analog (Methyl 5-bromopyrimidine-2-carboxylate), researchers can precisely quantify the contribution of the fluorine atom to potency, selectivity, and metabolic stability [4].

Cross-Coupling for Heterocyclic Intermediates

The presence of the fluorine atom on the pyrimidine ring activates it for further functionalization, particularly in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This makes it a valuable starting material for constructing more complex, diversely substituted pyrimidine libraries for high-throughput screening. Its role as a building block in the synthesis of compounds for treating conditions associated with APJ receptor activity is noted in patent literature .

Application
Selection Property
Validation Focus
Kinase inhibitor core synthesis
5-Fluoro substitution pattern
Synthetic route fidelity
ADME prodrug research
Methyl ester prodrug motif
Permeability and hydrolysis assessment
Fluorine SAR studies
5-F vs des-F/Br comparators
Potency and selectivity contribution
Heterocycle library synthesis
Fluorine as activating group
Cross-coupling efficiency

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